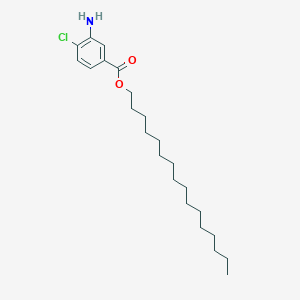

Hexadecyl 3-amino-4-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadecyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-23(26)20-16-17-21(24)22(25)19-20/h16-17,19H,2-15,18,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPMUDCUMKEHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888979 | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

143269-74-3 | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143269-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143269743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzoic acid, hexadecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Hexadecyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3-amino-4-chlorobenzoate is an organic compound with the CAS number 143269-74-3.[1] This technical guide provides a comprehensive overview of its known physical and chemical properties. The information herein is compiled from various chemical databases and supplier specifications, intended to support research and development activities. Where experimental data is unavailable, predicted values from computational models are provided. This document also outlines standardized experimental protocols for the determination of key physicochemical parameters.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Amino-4-chlorobenzoic acid hexadecyl ester, n-Hexadecyl-3-amino-4-chlorobenzoate[1]

-

CAS Number: 143269-74-3[1]

-

Molecular Formula: C₂₃H₃₈ClNO₂[1]

-

Molecular Weight: 396.01 g/mol [1]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted through computational methods and have not been experimentally verified.

| Property | Value | Source |

| Appearance | White to light brown crystalline powder; Beige Crystal Powder.[2][3] | Experimental |

| Boiling Point | 495.5 °C at 760 mmHg.[2][4] | Experimental |

| Density | 1.017 g/cm³. | Experimental |

| Flash Point | 253.5 °C. | Experimental |

| Vapor Pressure | 5.85E-10 mmHg at 25°C. | Experimental |

| Refractive Index | 1.511.[2] | Experimental |

| pKa | 1.48 ± 0.10. | Predicted |

| LogP (Octanol/Water Partition Coefficient) | 8.14 - 9.5.[1] | Predicted |

| Solubility | Poorly soluble in water. | Qualitative |

| Melting Point | Not available. | N/A |

| Crystal Structure | Not available. | N/A |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like this compound are provided below. These are generalized standard operating procedures.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

Ensure the compound is dry and finely powdered.

-

Seal one end of a capillary tube by heating it in a flame.

-

Pack the dry powder into the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, typically an aqueous buffer.

-

Apparatus: Stoppered flasks or vials, orbital shaker with temperature control, centrifuge, analytical balance, spectrophotometer or HPLC system.

-

Procedure:

-

Add an excess amount of the solid compound to a series of flasks containing the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any suspended microparticles, filter the aliquot through a fine-pore filter (e.g., 0.22 µm) or centrifuge at high speed.

-

Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a pre-prepared calibration curve.

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

LogP Determination (HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The HPLC method provides an indirect but rapid estimation.

-

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity.

-

Procedure:

-

Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Select a set of standard compounds with known LogP values that span a range around the expected LogP of the test compound.

-

Inject each standard compound onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') versus the known LogP values of the standards.

-

Inject the test compound (this compound) under the same chromatographic conditions and determine its log k'.

-

Interpolate the LogP of the test compound from the calibration curve.

-

Logical Workflow and Data Relationships

The characterization of a novel chemical entity follows a logical progression of experiments. The diagram below illustrates a typical workflow for determining the fundamental physicochemical and structural properties of a compound.

Caption: Workflow for Physicochemical and Structural Characterization.

The following diagram illustrates the relationship between key physicochemical properties and their influence on the early stages of drug development.

Caption: Interplay of Physicochemical Properties in Drug Development.

References

An In-depth Technical Guide to Hexadecyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Hexadecyl 3-amino-4-chlorobenzoate, including its chemical structure, identifiers, and key physicochemical data. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential, though not yet fully elucidated, biological significance in the context of related compounds.

Chemical Structure and Identifiers

This compound is an ester of 3-amino-4-chlorobenzoic acid and hexadecanol.[1] Its core structure consists of a substituted benzene ring attached to a long alkyl chain via an ester linkage. This amphipathic nature suggests potential applications where surface activity is relevant.

Key identifiers for this compound are summarized below:

-

IUPAC Name: this compound[1]

-

SMILES: CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N[1]

-

InChI Key: WZPMUDCUMKEHSE-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The data is a compilation from various chemical databases and suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 396.01 g/mol | [1][2][4] |

| Appearance | White to light brown crystalline powder | [2][3][5] |

| Boiling Point | 495.5 °C at 760 mmHg | [2][6] |

| Density | 1.017 g/cm³ | [2] |

| Flash Point | 253.5 °C | [2] |

| Vapor Pressure | 5.85E-10 mmHg at 25°C | [2] |

| Refractive Index | 1.511 | [2] |

| pKa (Predicted) | 1.48 ± 0.10 | [2] |

| LogP | 8.14150 | [2] |

| Storage Conditions | 2-8°C, under inert gas | [5][6][7] |

Experimental Protocols

A. Synthesis of this compound

A common synthetic route involves the esterification of 3-amino-4-chlorobenzoic acid with a hexadecyl halide.[3]

Materials:

-

3-amino-4-chlorobenzoic acid (0.125 moles)[3]

-

45% Potassium hydroxide solution (0.132 moles)[3]

-

1-Bromohexadecane (0.132 moles)[3]

-

Benzyltriethylammonium bromide (4.5 g, 10 mol%)[3]

-

Xylene (100 g)[3]

-

Heptane (for crystallization)[3]

Procedure:

-

A mixture of 45% potassium hydroxide solution (16.3 g), 3-amino-4-chlorobenzoic acid (21.5 g), xylene (100 g), 1-bromohexadecane (40.3 g), and benzyltriethylammonium bromide (4.5 g) is heated to reflux.[3]

-

Water is removed from the reaction mixture using a Dean-Stark trap.[3]

-

The reaction is maintained at reflux (115-120°C) for 3 hours, with completion monitored by thin-layer chromatography (TLC).[3]

-

After completion, the reaction mixture is cooled to 90°C and washed with water to remove salts.[3]

-

The organic solvent (xylene) is removed using a rotary evaporator.[3]

-

The resulting residue is crystallized from heptane to yield solid this compound.[3] The reported yield for this method is approximately 83%.[3]

B. Spectroscopic Analysis

Biological Activity and Potential Applications

Currently, there is limited specific research on the biological activities of this compound itself. However, it is known to be used as an intermediate in the synthesis of other specialty chemicals.[6][9]

Notably, recent studies have focused on derivatives of the closely related 4-amino-3-chlorobenzoate ester as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] EGFR is a key signaling protein often implicated in the proliferation of cancer cells.[11] One study demonstrated that certain hydrazine-1-carbothioamide derivatives of 4-amino-3-chlorobenzoate ester induced cytotoxicity in several cancer cell lines by targeting EGFR and activating extrinsic apoptotic pathways.[10][11]

Given these findings, this compound could serve as a valuable precursor or scaffold for the development of novel therapeutic agents, particularly in oncology. Its long alkyl chain could be explored for its effects on membrane interaction, solubility, and pharmacokinetic properties of potential drug candidates.

Safety and Handling

This compound is classified as toxic to aquatic life with long-lasting effects (H411).[1] Appropriate precautions should be taken to avoid environmental release. Standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[7][12]

References

- 1. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]

- 3. This compound | 143269-74-3 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound CAS#: 143269-74-3 [m.chemicalbook.com]

- 8. This compound(143269-74-3) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Amino-4-chlorobenzoic acid hexadecyl ester, CasNo.143269-74-3 Suzhou Senfeida Chemical Co., Ltd China (Mainland) [senfeida.lookchem.com]

Technical Guide: Hexadecyl 3-amino-4-chlorobenzoate (CAS 143269-74-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3-amino-4-chlorobenzoate, with CAS number 143269-74-3, is a chemical compound belonging to the class of aminobenzoic acid esters. While primarily documented as a research chemical and an intermediate in the chemical manufacturing sector, its structural similarity to other biologically active aminobenzoic acid derivatives suggests potential for further investigation in the field of drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data, synthesis protocols, and a prospective look into its potential biological relevance based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C23H38ClNO2 | [3] |

| Molecular Weight | 396.0 g/mol | [3] |

| Appearance | White to light brown crystalline powder | |

| Boiling Point (Predicted) | 495.5 ± 25.0 °C | [4] |

| Density (Predicted) | 1.017 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.48 ± 0.10 | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is outlined below.

Experimental Protocol: Esterification of 3-amino-4-chlorobenzoic acid

This synthesis involves the esterification of 3-amino-4-chlorobenzoic acid with 1-bromohexadecane in the presence of a phase transfer catalyst.

Materials:

-

3-amino-4-chlorobenzoic acid

-

45% Potassium hydroxide solution

-

Xylene

-

1-bromohexadecane

-

Benzyltriethylammonium bromide

-

Heptane

Procedure:

-

A mixture of 16.3 g (0.132 moles) of 45% potassium hydroxide solution, 21.5 g (0.125 moles) of 3-amino-4-chlorobenzoic acid, and 100 g of xylene is prepared in a suitable reaction vessel.

-

To this mixture, add 40.3 g (0.132 moles) of 1-bromohexadecane and 4.5 g of benzyltriethylammonium bromide (10 mol%).

-

The reaction mixture is heated to reflux. Water is removed from the reaction mixture using a Dean-Stark trap.

-

The reaction is maintained at reflux (115-120°C) for 3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to 90°C.

-

The cooled reaction mixture is washed with water to remove any inorganic salts.

-

The organic solvent (xylene) is removed using a rotary evaporator.

-

The resulting residue is crystallized from heptane to yield the final product, this compound.

Yield:

This protocol has been reported to yield approximately 40.7 g (83% yield) of a solid product.

Synthesis Workflow Diagram

References

Hexadecyl 3-amino-4-chlorobenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: Hexadecyl 3-amino-4-chlorobenzoate (CAS No. 143269-74-3) is a specialty chemical intermediate with potential applications in various fields, including the synthesis of novel therapeutic agents and materials science.[1][2][3] This document provides a comprehensive technical guide on its core physicochemical properties, a detailed experimental protocol for its synthesis via esterification, and a hypothetical mechanism of action to illustrate its potential role in modulating cellular signaling pathways. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Physicochemical Properties

This compound is characterized as a white to light-brown crystalline powder.[2] Its key properties are summarized in the table below. The high lipophilicity, indicated by the LogP value, suggests good membrane permeability, a desirable trait for potential drug candidates.

| Property | Value | Reference |

| Molecular Formula | C23H38ClNO2 | [1][4][5] |

| Molecular Weight | 396.01 g/mol | [2][4][5][6] |

| IUPAC Name | This compound | [1] |

| CAS Number | 143269-74-3 | [1][2] |

| Appearance | White crystalline powder | [2][4] |

| Density | 1.017 g/cm³ | [4] |

| Boiling Point | 495.5 °C at 760 mmHg | [4] |

| Flash Point | 253.5 °C | [4] |

| LogP | 8.14 | [4] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the esterification of 3-amino-4-chlorobenzoic acid with 1-hexadecanol. Below is a detailed protocol for this synthesis.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 3-amino-4-chlorobenzoic acid and 1-hexadecanol.

Materials:

-

3-amino-4-chlorobenzoic acid (1.0 eq)

-

1-hexadecanol (1.2 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: A solution of 3-amino-4-chlorobenzoic acid (1.0 eq) and 1-hexadecanol (1.2 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalysis: A catalytic amount of concentrated sulfuric acid (0.1 eq) is carefully added to the flask.

-

Reflux: The reaction mixture is heated to reflux. Water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

-

Work-up: The reaction mixture is cooled to room temperature. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a hexane:ethyl acetate gradient to afford the pure this compound.

Hypothetical Biological Activity and Signaling Pathway

For the purposes of illustrating its potential in drug development, we hypothesize that this compound (herein designated "HCB-143") acts as an inhibitor of the MEK1/2 signaling pathway, a critical cascade in many cancers.

Mechanism of Action: HCB-143 is postulated to be a non-competitive inhibitor of MEK1/2. Its high lipophilicity allows it to easily cross the cell membrane. Intracellularly, it binds to an allosteric site on the MEK1/2 kinase, preventing the phosphorylation of its downstream target, ERK1/2. This inhibition leads to the downregulation of transcription factors (e.g., c-Myc, AP-1) that are crucial for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

References

- 1. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]

- 5. SDS of 3-Amino-4-chlorobenzoic acid hexadecyl ester, Safety Data Sheets, CAS 143269-74-3 - chemBlink [chemblink.com]

- 6. parchem.com [parchem.com]

Technical Guide: Physicochemical Properties of Hexadecyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of Hexadecyl 3-amino-4-chlorobenzoate (CAS No. 143269-74-3). Due to a lack of specific experimental data in publicly accessible literature, this document outlines general methodologies for determining solubility and presents known physical and chemical characteristics. Furthermore, a detailed experimental workflow for its synthesis is provided, alongside a conceptual signaling pathway illustrating the mechanism of action for structurally related compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H38ClNO2 | [1] |

| Molecular Weight | 396.0 g/mol | [1] |

| Appearance | White to light yellow Solid | |

| Boiling Point | 495.5 ± 25.0 °C (Predicted) | |

| Density | 1.017 ± 0.06 g/cm3 (Predicted) | |

| pKa | 1.48 ± 0.10 (Predicted) | |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

Solubility Determination: Experimental Protocol

The following is a general experimental protocol for determining the solubility of a crystalline organic compound like this compound. This method is based on standard laboratory practices for solubility assessment.[2][3]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, hexane, ethyl acetate)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Pipettes and syringes with filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared beforehand.

-

Alternatively, for a gravimetric determination, the solvent from a known volume of the filtered solution can be evaporated, and the mass of the remaining solid can be measured.

-

-

Data Analysis:

-

Calculate the solubility in units of g/L or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Synthesis Workflow

The synthesis of this compound can be achieved through the esterification of 3-amino-4-chlorobenzoic acid with 1-bromohexadecane. The general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Biological Context: EGFR Inhibition by Related Compounds

While specific signaling pathway involvement for this compound is not documented, derivatives of 4-amino-3-chloro benzoate esters have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] EGFR is a key receptor in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the development of various cancers. The following diagram illustrates a simplified, hypothetical signaling pathway of EGFR and its inhibition by a related 4-amino-3-chloro benzoate ester derivative.

Caption: Hypothetical EGFR signaling pathway and its inhibition.

References

In-Depth Technical Guide: Spectral Analysis of Hexadecyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Hexadecyl 3-amino-4-chlorobenzoate, a compound of interest in various research and development applications. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for the synthesis and spectral analysis are also included to facilitate further investigation.

Core Compound Information

This compound is an ester derivative of 3-amino-4-chlorobenzoic acid and hexadecanol. Its molecular structure consists of a substituted aromatic ring and a long aliphatic chain, which gives it specific spectroscopic characteristics.

Molecular Formula: C₂₃H₃₈ClNO₂ Molecular Weight: 396.0 g/mol [1] Appearance: White to light yellow solid[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of NMR, IR, and MS spectroscopy and by analogy to structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.7 | d | 1H | Ar-H ortho to C=O |

| ~7.2 | d | 1H | Ar-H ortho to Cl |

| ~6.8 | dd | 1H | Ar-H ortho to NH₂ |

| ~4.2 | t | 2H | -OCH₂- |

| ~4.0 | br s | 2H | -NH₂ |

| ~1.7 | quint | 2H | -OCH₂CH₂ - |

| ~1.2-1.4 | m | 26H | -(CH₂)₁₃- |

| ~0.9 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~148 | C-NH₂ |

| ~132 | C-Cl |

| ~130 | Ar-CH |

| ~122 | Ar-C (quaternary) |

| ~118 | Ar-CH |

| ~116 | Ar-CH |

| ~65 | -OCH₂- |

| ~32 | -CH₂- (various) |

| ~29 | -CH₂- (various) |

| ~26 | -CH₂- (various) |

| ~23 | -CH₂- (various) |

| ~14 | -CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3000-2850 | Strong | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600 | Medium | C=C stretching (aromatic) and N-H bending |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Medium | C-N stretching |

| ~830 | Medium | C-Cl stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 395/397 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 171/173 | Fragment ion from cleavage of the ester bond (3-amino-4-chlorobenzoyl cation) |

| 224 | Fragment ion from McLafferty rearrangement (loss of hexadecene) |

| Various | A series of fragment ions differing by 14 amu (-CH₂-) from the aliphatic chain |

Experimental Protocols

Synthesis of this compound

A reported synthesis method for this compound involves the esterification of 3-amino-4-chlorobenzoic acid with 1-bromohexadecane. The reaction is carried out under reflux conditions in a suitable solvent such as xylene, with a base like potassium hydroxide and a phase transfer catalyst like benzyltriethylammonium bromide to facilitate the reaction. The product is then isolated and purified, typically by recrystallization from a solvent like heptane.

Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum can be recorded by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The data would be collected over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with Electron Ionization (EI) being a common method for such compounds. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions would be recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Synthesis and spectral analysis workflow.

This guide provides a foundational understanding of the spectral characteristics of this compound. The provided protocols and predicted data serve as a valuable resource for researchers and professionals in the field, enabling further exploration and application of this compound.

References

In-depth Technical Guide on Hexadecyl 3-amino-4-chlorobenzoate: Current State of Knowledge

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed a significant lack of publicly available information regarding the biological mechanism of action of Hexadecyl 3-amino-4-chlorobenzoate. The current body of scientific knowledge focuses primarily on its chemical synthesis and its application as an intermediate in industrial processes, particularly in the manufacturing of photographic materials. This document summarizes the available chemical and physical data. At present, no data on its signaling pathways, quantitative biological effects, or detailed experimental protocols for biological assays are available in the public domain.

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C23H38ClNO2 | [1][2] |

| Molecular Weight | 396.01 g/mol | [1][2][3] |

| CAS Number | 143269-74-3 | [1][2][3][4] |

| Appearance | White to light yellow solid; white crystal | [1][3] |

| Boiling Point | 495.5 ± 25.0 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 253.5 °C | [1] |

| Vapor Pressure | 5.85E-10 mmHg at 25°C | [1] |

| Refractive Index | 1.511 | [1] |

| pKa | 1.48 ± 0.10 (Predicted) | [1][3] |

| LogP | 8.14150 | [1] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3][4] |

Industrial Use and Manufacturing

This compound is primarily used as an intermediate in chemical manufacturing.[2] Specifically, it is utilized in the photographic film, paper, plate, and chemical manufacturing sectors.[2] The U.S. production volume between 2016 and 2019 was reported to be less than 1,000,000 lbs annually.[2] It is also described as a useful research chemical.[4]

Synthesis of this compound

While no biological experimental protocols are available, patents describe the synthesis of this compound. The general approach involves the esterification of 3-amino-4-chlorobenzoic acid with a hexadecyl group source or the reduction of a nitro-group precursor. Two potential synthesis routes are outlined below.

Synthesis Route 1: From 3-amino-4-chloro-benzoic acid

This route involves the direct esterification of 3-amino-4-chloro-benzoic acid with a hexadecyl-containing reactant.

Caption: Synthesis via esterification of 3-amino-4-chloro-benzoic acid.

Synthesis Route 2: From 3-nitro-4-chlorobenzoic acid hexadecyl ester

This two-step approach involves first creating the hexadecyl ester of 3-nitro-4-chlorobenzoic acid, followed by the reduction of the nitro group to an amine.

Caption: Two-step synthesis involving reduction of a nitro-ester intermediate.

Potential Areas for Future Research

Given the complete absence of data on the biological effects of this compound, this compound represents a greenfield area for research. A recent study on derivatives of 4-amino-3-chloro benzoate ester (notably, not the hexadecyl ester itself) identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] This suggests that this compound could be investigated for similar properties.

Initial research could involve:

-

In silico screening: Docking studies to predict potential binding affinity to various biological targets, including EGFR.

-

In vitro cytotoxicity assays: Testing the compound against various cancer cell lines (e.g., A549, HepG2, HCT-116) to determine its anti-proliferative properties.[5]

-

Kinase inhibition assays: Specifically testing its ability to inhibit EGFR tyrosine kinase activity.[6]

These preliminary studies would be essential to determine if this compound has any biological activity and to elucidate its potential mechanism of action. Until such studies are performed and published, its role in a biological context remains unknown.

References

- 1. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]

- 2. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 143269-74-3 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of Hexadecyl 3-amino-4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl 3-amino-4-chlorobenzoate is a long-chain alkyl ester of 3-amino-4-chlorobenzoic acid. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural components—a substituted aminobenzoic acid core and a long lipophilic alkyl chain—suggest several plausible avenues for scientific investigation. This technical guide outlines potential research applications based on the known activities of structurally related compounds, providing a framework for future studies in oncology, dermatology, and drug delivery.

Introduction

This compound (CAS No. 143269-74-3) is a chemical intermediate with established synthesis protocols.[1] Its molecular structure, featuring a hydrophilic aromatic head and a long hydrophobic tail, gives it amphiphilic properties that could be exploited in various formulation and delivery systems. More significantly, the 3-amino-4-chlorobenzoic acid moiety is structurally related to compounds that have been investigated for potent biological activity, including anticancer properties. This document will explore these potential applications in detail.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for designing experimental protocols, including solvent selection and formulation development.

| Property | Value | Reference |

| CAS Number | 143269-74-3 | [2][3] |

| Molecular Formula | C23H38ClNO2 | [2] |

| Molecular Weight | 396.01 g/mol | [2] |

| Appearance | White to light brown crystalline powder | [1] |

| Boiling Point | 495.5 °C at 760 mmHg | [1] |

| Density | 1.017 g/cm³ | [1] |

| LogP | 8.14 | [1] |

| Synonyms | 3-Amino-4-chlorobenzoic acid hexadecyl ester | [4] |

Potential Research Application I: Oncology and Kinase Inhibition

A promising area of investigation for this compound is in the field of oncology, specifically as a potential kinase inhibitor. This hypothesis is derived from recent studies on derivatives of the closely related isomer, 4-amino-3-chlorobenzoate, which have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6]

A 2024 study in Future Medicinal Chemistry detailed the synthesis of novel 4-amino-3-chlorobenzoate ester derivatives.[5][6] One of the lead compounds, designated N5a , a hydrazine-1-carbothioamide derivative, showed significant cytotoxicity against several cancer cell lines and potent inhibition of EGFR tyrosine kinase.[5][7]

Hypothesized Mechanism of Action

The core structure of aminobenzoic acid derivatives can mimic the binding of ATP to the kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The long hexadecyl chain of this compound could potentially enhance cell membrane permeability or facilitate localization within specific cellular compartments, potentially modifying the activity profile compared to shorter-chain derivatives.

The proposed signaling pathway, based on the findings for compound N5a, suggests that EGFR inhibition leads to the activation of the extrinsic apoptotic pathway.[5][7]

Caption: Hypothesized EGFR inhibition pathway.

Quantitative Data from Analogous Compounds

The following tables summarize the in vitro activity of the analogous compound N5a, providing a benchmark for potential studies on this compound.

Table 1: Comparative Cytotoxicity Data (IC₅₀, µM) Lower IC₅₀ values indicate higher cytotoxic potency.

| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib (Control) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

| (Data sourced from a study on 4-amino-3-chlorobenzoate derivatives) |

Table 2: Comparative EGFR Kinase Inhibitory Activity (IC₅₀, µM) Lower IC₅₀ values indicate greater inhibitory activity.

| Compound | EGFR Tyrosine Kinase |

| N5a | 0.58 ± 0.04 |

| Erlotinib (Control) | 0.95 ± 0.07 |

| (Data sourced from a study on 4-amino-3-chlorobenzoate derivatives) |

Suggested Experimental Protocols

To investigate the potential anticancer activity of this compound, researchers can adapt established protocols.

A. In Vitro Cytotoxicity Assay (MTT Assay) This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate human cancer cell lines (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a standard control like Erlotinib) and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Dissolve the resulting formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

B. EGFR Tyrosine Kinase Inhibition Assay This assay measures the ability of the compound to inhibit the enzymatic activity of EGFR directly.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Compound Addition: Add this compound or a control inhibitor to the reaction mixture at various concentrations.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Signal Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ADP detection or ELISA.

Potential Research Application II: Dermatology and Topical Formulations

The long alkyl chain (C16) of this compound imparts significant lipophilicity, a characteristic shared with many long-chain alkyl benzoates used in cosmetics and dermatological products. These compounds often function as emollients, texture enhancers, and skin-conditioning agents.

Proposed Functions and Rationale

-

Emollient: The hexadecyl chain can form a protective, occlusive layer on the skin, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration.

-

Formulation Enhancer: Its oil-solubility and texture-enhancing properties could make it a valuable component in creams, lotions, and sunscreens, potentially improving the spreadability and feel of the final product.

-

Drug Delivery Vehicle: The lipophilic nature of the molecule could be exploited to enhance the dermal penetration of other active pharmaceutical ingredients (APIs) when co-formulated. It could act as a penetration enhancer or as a lipid carrier in nanoparticle-based delivery systems.

Research in this area would involve formulating this compound into various topical bases and evaluating its physicochemical properties, skin hydration effects (using corneometry), and penetration enhancement capabilities (using Franz diffusion cells).

Conclusion and Future Directions

While direct biological data for this compound is sparse, a detailed analysis of its structure and the activities of related compounds reveals significant potential for research. The most compelling avenue lies in oncology, where its core structure is analogous to recently developed EGFR tyrosine kinase inhibitors. The protocols and comparative data presented in this guide offer a clear starting point for such an investigation. Furthermore, its lipophilic properties warrant exploration in dermatological and drug delivery applications. Future research should focus on synthesizing the compound, confirming its purity, and systematically evaluating its efficacy and safety in the in vitro and in vivo models proposed herein.

References

- 1. Cost-effective and customizable this compound 143269-74-3 factory [trustwe.com]

- 2. Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | C23H38ClNO2 | CID 4395990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdcsyn.com [mdcsyn.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Hexadecyl 3-amino-4-chlorobenzoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on publicly available data and general principles of chemical safety. For complete and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Introduction

Hexadecyl 3-amino-4-chlorobenzoate is a chemical compound with potential applications in research and development. Due to its chemical structure, which includes a halogenated aromatic amine and a long-chain ester, careful handling and a thorough understanding of its potential hazards are imperative. This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory environment.

Physicochemical and Toxicological Data

Limited specific toxicological data for this compound is available in the public domain. The information presented below is a compilation of available data for the compound and related substances. All quantitative data is summarized for clarity.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 143269-74-3 | N/A |

| Molecular Formula | C23H38ClNO2 | N/A |

| Molecular Weight | 396.01 g/mol | N/A |

| Appearance | White to light white-brown or beige crystalline powder | N/A |

| Melting Point | 68-69 °C | N/A |

| Storage Temperature | 2-8°C (Refrigerator) or in a cool, dry place | N/A |

Table 2: Toxicological and Hazard Information

| Parameter | Data | Reference |

| GHS Classification | H411: Toxic to aquatic life with long lasting effects | N/A |

| Hazard Category | Hazardous to the aquatic environment (chronic) - Category 2 | N/A |

| Oral Toxicity (LD50) | Data not available | N/A |

| Dermal Toxicity (LD50) | Data not available | N/A |

| Inhalation Toxicity (LC50) | Data not available | N/A |

| Skin Corrosion/Irritation | Data not available. The related compound, 3-amino-4-chlorobenzoic acid, is classified as a skin irritant. | N/A |

| Eye Damage/Irritation | Data not available. The related compound, 3-amino-4-chlorobenzoic acid, is classified as a serious eye irritant. | N/A |

Hazard Identification and GHS Classification

The primary identified hazard for this compound is its toxicity to aquatic life with long-lasting effects.

Hazard Statement:

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P391: Collect spillage.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Due to the presence of the amino and chloro functional groups on the benzene ring, and by analogy to similar compounds, there is a potential for skin and eye irritation. Users should handle this compound with the assumption that it may be an irritant.

Experimental Protocols & Workflows

As no specific experimental safety protocols for this compound were found, this section outlines a general workflow for the safe handling of a research chemical with unknown toxicological properties, like this compound.

Safe Handling Procedures

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a conservative approach to PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

-

Body Protection: A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is advisable.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

General Hygiene Practices

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Remove contaminated clothing immediately and launder before reuse.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2°C and 8°C.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Due to its aquatic toxicity, do not allow this chemical to enter drains or waterways.

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

-

If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Accidental Release Measures

The following diagram illustrates a logical workflow for responding to a spill.

-

Small Spills: For small spills of the solid material, carefully sweep up and place into a sealed container for disposal. Avoid generating dust.

-

Large Spills: For larger spills, or spills of solutions, absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Ventilation: Ensure adequate ventilation of the spill area.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.

-

Specific Hazards: As with many organic compounds, hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

-

Hazardous Polymerization: Will not occur.

This guide is intended to promote a culture of safety in the laboratory. Researchers, scientists, and drug development professionals are encouraged to use this information as a starting point for their own risk assessments and to always prioritize safety in their work.

Hexadecyl 3-amino-4-chlorobenzoate: A Technical Review of a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3-amino-4-chlorobenzoate is a chemical compound with the CAS number 143269-74-3.[1] Structurally, it is an ester formed from 3-amino-4-chlorobenzoic acid and the 16-carbon long-chain alcohol, hexadecanol. While primarily documented as an intermediate in industrial applications, its structural similarity to biologically active aminobenzoic acid derivatives warrants a closer examination of its properties and potential applications in research and development. This technical guide provides a comprehensive review of the available literature on this compound, covering its physicochemical properties, synthesis, and known applications, while also exploring the potential for biological activity based on related compounds.

Physicochemical Properties

This compound is a white to light white-brown crystalline solid at room temperature.[1] Its long alkyl chain imparts significant lipophilicity, as indicated by its high predicted LogP value. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C23H38ClNO2 | PubChem |

| Molecular Weight | 396.01 g/mol | PubChem |

| CAS Number | 143269-74-3 | ChemicalBook, PubChem |

| Appearance | White to light white-brown crystals | Pharmaffiliates |

| Boiling Point | 495.5 ± 25.0 °C (Predicted) | ChemicalBook |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 1.48 ± 0.10 (Predicted) | ChemicalBook |

| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates |

Synthesis

The synthesis of this compound is not extensively detailed in peer-reviewed biological literature, but information can be gathered from patent literature and chemical supplier documentation. The primary route of synthesis involves the esterification of 3-amino-4-chlorobenzoic acid with hexadecanol. An alternative pathway involves the reduction of a nitro-group precursor.

A general synthetic workflow is depicted in the following diagram:

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are proprietary or found within patent literature, a general procedure for the esterification of a similar compound, ethyl 4-amino-3-chlorobenzoate, is described and can be adapted.

Synthesis of Ethyl 4-amino-3-chlorobenzoate (as an illustrative example):

A suspension of 4-amino-3-chlorobenzoic acid in absolute ethanol is cooled to -15°C. Thionyl chloride is added dropwise while maintaining the temperature below -10°C. The reaction mixture is then stirred at 40°C for 30 minutes, followed by refluxing for 3 hours. The resulting precipitate is filtered, washed with distilled water, and then with a 10% sodium carbonate solution. The final product is recrystallized from ethanol and water.

Industrial Applications

The primary documented use of this compound is as an intermediate in the manufacturing of photographic materials. The EPA's Chemical Data Reporting (CDR) program lists its industrial processing sector as "Photographic Film, Paper, Plate, and Chemical Manufacturing". It is also broadly described as a "useful research chemical" and an "important raw material" by various chemical suppliers.

Potential Biological Activity: An Area for Future Research

A comprehensive search of the scientific literature reveals a notable absence of studies on the specific biological activities of this compound. However, the core structure, an ester of an aminobenzoic acid, is a common motif in a variety of biologically active molecules. This suggests that this compound could serve as a valuable starting material or a scaffold for the development of new therapeutic agents.

Insights from Structurally Related Compounds

Recent research has highlighted the potential of derivatives of 4-amino-3-chlorobenzoic acid as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A 2024 study published in Future Medicinal Chemistry described the synthesis and in vitro evaluation of a series of 4-amino-3-chloro benzoate ester derivatives. Although these derivatives did not include the hexadecyl ester, the findings are highly relevant.

One of the synthesized compounds, N5a (a hydrazine-1-carbothioamide derivative), demonstrated significant cytotoxicity against A549, HepG2, and HCT-116 cancer cell lines. The study proposed that this activity was mediated through the inhibition of EGFR, leading to the activation of the extrinsic apoptotic pathway via caspases 3 and 8.

The signaling pathway implicated for these related compounds is illustrated below:

The long alkyl chain of this compound would significantly increase its lipophilicity. In drug design, this property can influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Increased lipophilicity can enhance membrane permeability, potentially leading to better cell penetration. However, it can also lead to increased plasma protein binding and sequestration in fatty tissues.

Conclusion and Future Directions

This compound is a commercially available compound with a well-defined role as an industrial intermediate. The current body of scientific literature is sparse regarding its biological activity. However, the demonstrated anti-cancer potential of structurally related 4-amino-3-chloro benzoate esters suggests that this compound and its derivatives could be a promising area for future investigation in drug discovery.

Researchers in drug development are encouraged to consider this molecule as a potential scaffold for the synthesis of novel therapeutic agents. Key areas for future research could include:

-

Synthesis of a library of long-chain alkyl esters of 3-amino-4-chlorobenzoic acid to investigate the effect of chain length on biological activity.

-

In vitro screening of these compounds against a panel of cancer cell lines and relevant molecular targets, such as EGFR.

-

In silico modeling studies to predict the binding of these compounds to various protein targets.

-

Pharmacokinetic studies to understand how the long alkyl chain influences the ADME properties of these molecules.

By exploring these avenues, the scientific community may unlock the untapped therapeutic potential of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Hexadecyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized derivatives starting from Hexadecyl 3-amino-4-chlorobenzoate. This starting material possesses three key reactive sites amenable to chemical modification: the amino group, the aromatic ring, and the ester moiety. The following protocols focus on two versatile and widely used synthetic strategies: amide bond formation at the 3-amino position and Suzuki-Miyaura cross-coupling at the 4-chloro position. These methods allow for the introduction of a wide range of chemical functionalities, enabling the generation of diverse compound libraries for screening and drug development.

A potential application for derivatives of this scaffold is in the development of kinase inhibitors. For instance, derivatives of the structurally related 4-amino-3-chloro benzoate ester have been synthesized and identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2] The protocols detailed below provide a framework for creating analogues that could be explored for similar biological activities.

Derivatization via Amide Bond Formation

The primary amino group of this compound can be readily acylated to form a diverse range of amide derivatives. This is a robust and high-yielding reaction, typically employing a carboxylic acid and a coupling reagent. The choice of coupling reagent can be critical for achieving high yields and minimizing side reactions, especially with challenging substrates. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient for amide bond formation.[3]

Workflow for Amide Coupling

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: General Procedure for Amide Synthesis using HATU

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to this compound.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of choice (1.1 eq)

-

HATU (1.1 eq)[3]

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[3]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottomed flask, magnetic stirrer, ice bath, standard glassware for extraction and purification.

Procedure:

-

To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the selected carboxylic acid (1.1 eq).

-

Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent).

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add HATU (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Continue stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x), deionized water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the final amide derivative.

Quantitative Data (Exemplary)

The following table provides hypothetical data for the synthesis of two representative amide derivatives based on typical yields for this type of reaction.

| Derivative | R-Group | Molecular Weight ( g/mol ) | Reaction Time (h) | Typical Yield (%) |

| 1a | Phenyl | 499.11 | 3 | 85-95 |

| 1b | 4-Methoxyphenyl | 529.14 | 4 | 80-90 |

| 1c | Thiophen-2-yl | 505.15 | 3.5 | 82-92 |

Derivatization via Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a wide variety of organoboron compounds (boronic acids or esters), enabling the synthesis of biaryl and related structures.[4] The presence of the free amino group can sometimes interfere with the catalytic cycle; however, careful selection of ligands and bases can mitigate this issue.[5]

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of a generic arylboronic acid (Ar-B(OH)₂) to the 4-chloro position of the starting material.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid of choice (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Round-bottomed flask or Schlenk tube, magnetic stirrer, reflux condenser, standard glassware for extraction and purification.

Procedure:

-

To a round-bottomed flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

-

Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, at a concentration of ~0.1 M).

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

-

Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Fit the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 6-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to obtain the desired biaryl derivative.

Quantitative Data (Exemplary)

The following table provides hypothetical data for the synthesis of two representative biaryl derivatives. Yields for Suzuki couplings can be more variable depending on the electronic nature of the coupling partners.

| Derivative | Ar-Group | Molecular Weight ( g/mol ) | Reaction Time (h) | Typical Yield (%) |

| 2a | Phenyl | 471.14 | 12 | 60-80 |

| 2b | 4-Pyridinyl | 472.14 | 18 | 50-70 |

| 2c | 3-Furanyl | 461.11 | 16 | 55-75 |

Potential Biological Application: EGFR Inhibition

Derivatives of aminobenzoates have shown promise as inhibitors of protein kinases, such as EGFR. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Inhibitors typically bind to the ATP-binding site of the kinase domain, preventing downstream signaling.

EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

The synthesized derivatives from the protocols above can be screened in vitro for their ability to inhibit EGFR tyrosine kinase activity. Promising compounds, such as those identified in studies on related scaffolds, could then be further evaluated in cell-based assays using cancer cell lines that overexpress EGFR (e.g., A549, HepG2) to assess their anti-proliferative effects.[1]

References

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Hexadecyl 3-amino-4-chlorobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Hexadecyl 3-amino-4-chlorobenzoate, a versatile intermediate in organic synthesis. This document details its synthesis, physical and chemical properties, and potential applications in the development of novel therapeutic agents, supported by experimental protocols and quantitative data.

Introduction

This compound is a long-chain alkyl ester of 3-amino-4-chlorobenzoic acid. Its structure, featuring a lipophilic hexadecyl chain and a reactive aromatic amine, makes it a valuable building block for the synthesis of complex organic molecules. This compound serves as a key intermediate in the preparation of various research chemicals and potentially active pharmaceutical ingredients (APIs). Its utility is particularly noted in the synthesis of compounds targeting kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 143269-74-3 |

| Molecular Formula | C₂₃H₃₈ClNO₂ |

| Molecular Weight | 396.01 g/mol |

| Appearance | White to light white-brown crystals |

| Boiling Point | 495.5 °C at 760 mmHg |

| Storage | 2-8°C, under inert gas |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Method 1: Fischer Esterification

This classic method involves the acid-catalyzed reaction of 3-amino-4-chlorobenzoic acid with hexadecanol. The use of an excess of the alcohol can drive the reaction towards the product.[2][3]

Experimental Protocol: Fischer Esterification

Materials:

-

3-amino-4-chlorobenzoic acid

-

Hexadecanol (Cetyl alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol/water mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-amino-4-chlorobenzoic acid (1 equivalent), hexadecanol (1.2 equivalents), and toluene.

-

Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirred mixture.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with 10% sodium carbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

Method 2: Nucleophilic Substitution

This method involves the reaction of the carboxylate salt of 3-amino-4-chlorobenzoic acid with a hexadecyl halide.

Experimental Protocol: Nucleophilic Substitution

Materials:

-

3-amino-4-chlorobenzoic acid

-

Potassium Hydroxide (KOH)

-

Hexadecyl bromide

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 3-amino-4-chlorobenzoic acid (1 equivalent) in DMF in a round-bottom flask.

-

Add potassium hydroxide (1 equivalent) and stir the mixture at room temperature for 30 minutes.

-

Add hexadecyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture at 80°C and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Synthesis

| Method | Reactants | Catalyst/Base | Solvent | Typical Yield (%) | Purity (%) |

| Fischer Esterification | 3-amino-4-chlorobenzoic acid, Hexadecanol | H₂SO₄ | Toluene | 75-85 | >98 |

| Nucleophilic Substitution | 3-amino-4-chlorobenzoic acid, Hexadecyl bromide | KOH | DMF | 80-90 | >99 |

Applications in Organic Synthesis